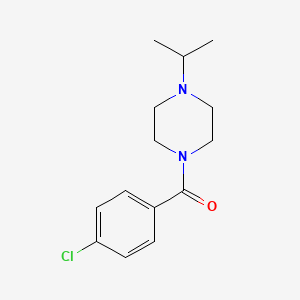![molecular formula C16H12ClF3N2O3 B7478906 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide](/img/structure/B7478906.png)
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide, also known as CTB or CTB-01, is a chemical compound that has been widely used in scientific research due to its unique properties. CTB-01 is a hydrazide derivative that contains a trifluoromethyl group and a chloro group, which makes it a potent inhibitor of several enzymes and biological processes.
Mecanismo De Acción
The mechanism of action of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 involves its ability to bind to the active site of enzymes and biological processes, thereby inhibiting their activity. For example, this compound-01 binds to the active site of LSD1, preventing it from removing methyl groups from histones. This leads to changes in gene expression and cell differentiation. This compound-01 also binds to the active site of the proteasome, preventing it from degrading proteins in cells. This leads to the accumulation of proteins and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound-01 depend on the specific enzyme or biological process that it inhibits. For example, inhibition of LSD1 by this compound-01 leads to changes in gene expression and cell differentiation. Inhibition of the proteasome by this compound-01 leads to the accumulation of proteins and cell death. This compound-01 has also been shown to induce autophagy in cells, which can have both beneficial and detrimental effects depending on the context.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 in lab experiments is its potency and specificity. This compound-01 is a potent inhibitor of several enzymes and biological processes, making it a useful tool for studying their functions. Another advantage is its availability and ease of use. This compound-01 can be easily synthesized and is commercially available from several suppliers. However, one limitation of using this compound-01 is its potential toxicity. This compound-01 has been shown to induce cell death in some cell types, and caution should be taken when using it in experiments.
Direcciones Futuras
There are several future directions for the use of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 in scientific research. One direction is the study of its effects on cancer cells. This compound-01 has been shown to inhibit the activity of LSD1, which is overexpressed in several types of cancer. Therefore, this compound-01 may have potential as a cancer therapeutic. Another direction is the study of its effects on neurodegenerative diseases. This compound-01 has been shown to induce autophagy, which is important for the clearance of protein aggregates that are associated with neurodegenerative diseases such as Alzheimer's and Parkinson's. Therefore, this compound-01 may have potential as a treatment for these diseases.
Métodos De Síntesis
The synthesis of 5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the reaction of the hydrazide with 2-(trifluoromethyl)benzoyl chloride to yield this compound-01. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide-01 has been extensively used in scientific research as an inhibitor of several enzymes and biological processes. It has been shown to inhibit the activity of lysine-specific demethylase 1 (LSD1), a histone demethylase that is involved in gene regulation. This compound-01 has also been shown to inhibit the activity of the proteasome, a complex that degrades proteins in cells. In addition, this compound-01 has been used to study the role of autophagy, a process by which cells degrade and recycle their own components.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-N'-[2-(trifluoromethyl)benzoyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3N2O3/c1-25-13-7-6-9(17)8-11(13)15(24)22-21-14(23)10-4-2-3-5-12(10)16(18,19)20/h2-8H,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBPGCUAOFNWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)C2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-chloro-2-morpholin-4-ylanilino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7478823.png)


![2-(4-chlorophenoxy)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]acetamide](/img/structure/B7478853.png)




![4-[(4-Phenoxyphenoxy)methyl]benzoic acid](/img/structure/B7478872.png)

![4-[[2-(Phenylcarbamoyl)phenoxy]methyl]benzoic acid](/img/structure/B7478892.png)
![4-[(4-Fluoroanilino)methyl]-5-(hydroxymethyl)-2-methyl-3-pyridinol](/img/structure/B7478901.png)
![1-Pyridin-2-yl-4-{[4-(2-thienyl)-1,3-thiazol-5-yl]acetyl}piperazine](/img/structure/B7478917.png)
